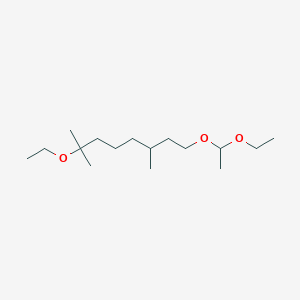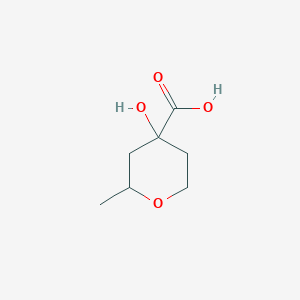
4-Hydroxy-2-methyloxane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-methyloxane-4-carboxylic acid is a carboxylic acid derivative with a unique structure that includes a hydroxyl group and a carboxyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methyloxane-4-carboxylic acid typically involves the condensation of acetoacetic esters with aldehydes at the C-4 position in the presence of sodium hydride or n-butyllithium, followed by subsequent oxidation
Industrial Production Methods
Industrial production of carboxylic acids often involves the oxidation of primary alcohols or aldehydes. For this compound, a similar approach can be employed, where the starting materials are subjected to oxidation reactions under controlled conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methyloxane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxyl group can produce an alcohol .
Scientific Research Applications
4-Hydroxy-2-methyloxane-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methyloxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and interact with enzymes, potentially inhibiting or modifying their activity. These interactions can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydroxy-2-methyloxane-4-carboxylic acid include other carboxylic acids and hydroxyl-containing oxane derivatives, such as:
- 4-Hydroxy-2-pyrones
- 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring structure, which confer unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
90271-26-4 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-hydroxy-2-methyloxane-4-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-5-4-7(10,6(8)9)2-3-11-5/h5,10H,2-4H2,1H3,(H,8,9) |
InChI Key |
MWIHKGZDJNRTEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCO1)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14372644.png)
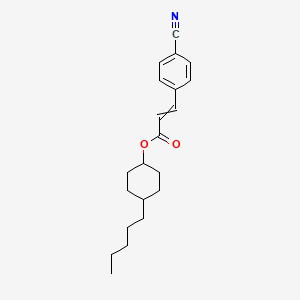
![3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride](/img/structure/B14372647.png)
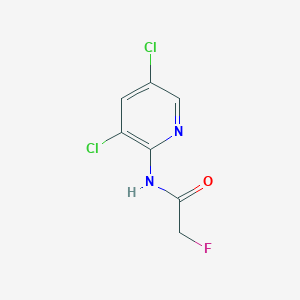
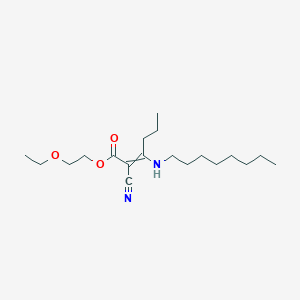
![Bis[(oxiran-2-yl)methyl] ethylphosphonate](/img/structure/B14372679.png)
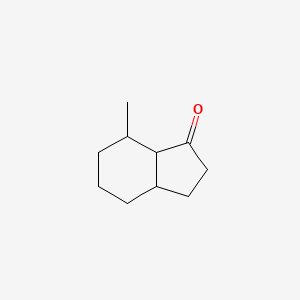
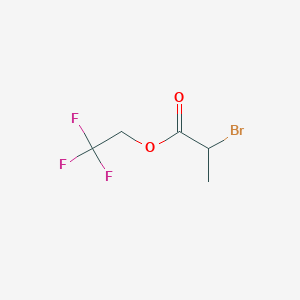
![(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone]](/img/structure/B14372699.png)

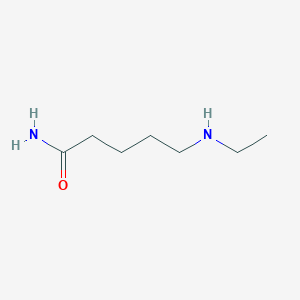
![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(sulfanediylmethylene)]tetrabenzene](/img/structure/B14372703.png)
